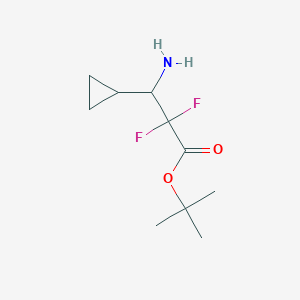
Tert-butyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate is a chemical compound that has recently gained attention in the scientific community due to its potential applications in drug discovery and development. This compound is a cyclopropane-containing amino acid derivative, which makes it a unique and interesting molecule to study. In
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate is not fully understood. However, it is believed to act as a competitive inhibitor of DPP-4 by binding to the active site of the enzyme. This results in the inhibition of the breakdown of incretin hormones, which are involved in the regulation of blood glucose levels.
Biochemical and Physiological Effects:
Tert-butyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of DPP-4, which can lead to increased levels of incretin hormones and improved glucose tolerance. Additionally, it has been shown to have antiviral activity against the HCV by inhibiting the viral protease enzyme. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the advantages of tert-butyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate is its unique cyclopropane-containing structure, which makes it an interesting molecule to study. Additionally, it has shown promising results in scientific research applications, particularly in drug discovery and development. However, one of the limitations of this compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Future Directions
There are several future directions for research on tert-butyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate. One potential direction is to further explore its potential as a scaffold for the development of novel drugs targeting various diseases. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Finally, research on the optimization of the synthesis method for tert-butyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate could lead to more efficient and cost-effective production of this compound.
Synthesis Methods
The synthesis of tert-butyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate can be achieved through a multistep process starting from commercially available chemicals. The first step involves the reaction of cyclopropanecarboxylic acid with tert-butyl chloroformate to form tert-butyl cyclopropanecarboxylate. This intermediate is then reacted with 3-amino-2,2-difluoropropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield tert-butyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate.
Scientific Research Applications
Tert-butyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate has shown promising results in scientific research applications. One of the most significant applications is in drug discovery and development. This compound has been shown to have potential as a scaffold for the development of novel drugs targeting various diseases. For example, it has been reported to have potential as an antiviral agent against the hepatitis C virus (HCV). Additionally, it has been shown to have potential as an inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels and is a target for the treatment of type 2 diabetes.
properties
IUPAC Name |
tert-butyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO2/c1-9(2,3)15-8(14)10(11,12)7(13)6-4-5-6/h6-7H,4-5,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIDHRGBWWHQGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(C1CC1)N)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

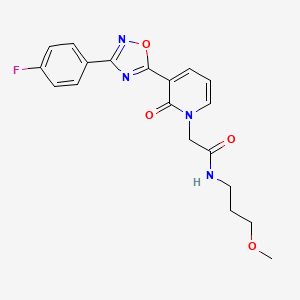
![N-(3,3-diphenylpropyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2950266.png)
![4-methylbenzyl 1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylate 4,4-dioxide](/img/structure/B2950268.png)
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2950270.png)
![1-(6-chloropyridazin-3-yl)-N-[(furan-2-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2950272.png)
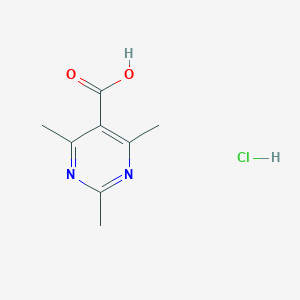
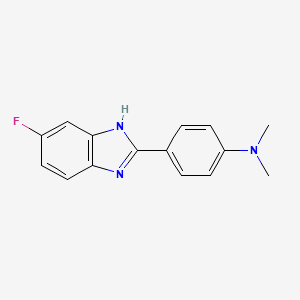
![3-[(2,4-Dichlorophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B2950279.png)
![ethyl 4-({8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2950281.png)
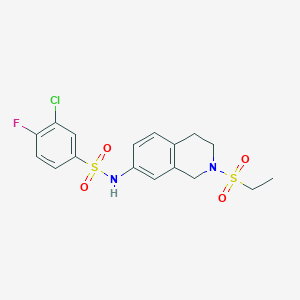

![7-(2,4-dichlorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2950285.png)
![2-(2-chlorophenyl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2950286.png)
